3-(4-Bromophenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one

Medicinal Chemistry Structure-Activity Relationship Quinazolinone SAR

3-(4-Bromophenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one is a synthetic small-molecule quinazolinone derivative (C22H17BrN2OS, MW 437.4 g/mol) characterized by a 4-bromophenyl substituent at the N3 position and a 3-methylbenzyl thioether at the C2 position. It belongs to the 2,3-disubstituted quinazolin-4(3H)-one class, a privileged scaffold extensively investigated for anticancer, antimicrobial, antioxidant, and enzyme-inhibitory activities.

Molecular Formula C22H17BrN2OS
Molecular Weight 437.4 g/mol
CAS No. 477318-60-8
Cat. No. B12056479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one
CAS477318-60-8
Molecular FormulaC22H17BrN2OS
Molecular Weight437.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br
InChIInChI=1S/C22H17BrN2OS/c1-15-5-4-6-16(13-15)14-27-22-24-20-8-3-2-7-19(20)21(26)25(22)18-11-9-17(23)10-12-18/h2-13H,14H2,1H3
InChIKeyNQZGSWREWJTOJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one (CAS 477318-60-8) – Identity, Class, and Procurement Baseline


3-(4-Bromophenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one is a synthetic small-molecule quinazolinone derivative (C22H17BrN2OS, MW 437.4 g/mol) characterized by a 4-bromophenyl substituent at the N3 position and a 3-methylbenzyl thioether at the C2 position [1]. It belongs to the 2,3-disubstituted quinazolin-4(3H)-one class, a privileged scaffold extensively investigated for anticancer, antimicrobial, antioxidant, and enzyme-inhibitory activities [2][3]. The compound is catalogued as part of Sigma-Aldrich's AldrichCPR collection of rare and unique screening compounds and is offered commercially at ≥95% purity by multiple vendors [1]. No peer-reviewed publications reporting its biological activity were identified in PubMed, ChEMBL, or BindingDB as of the literature cutoff [4].

Why 3-(4-Bromophenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one Cannot Be Interchanged with Other 2,3-Disubstituted Quinazolinones


Within the 2,3-disubstituted quinazolin-4(3H)-one family, even subtle modifications to the aryl and thioether substituents produce markedly different biological profiles. A 2021 SAR study on eight 2,3-substituted quinazolinones (Q1–Q8) demonstrated that the electronic character of the N3-aryl group (electron-withdrawing vs. electron-donating) and the nature of the C2-substituent dictate antioxidant potency, DNA-protective capacity, and selective cytotoxicity toward renal carcinoma (Caki-1) vs. normal renal epithelial (TH-1) cells [1]. Separately, in a series of 3-aryl-2-(benzylthio)quinazolin-4(3H)-ones, compounds differing only in the aryl substitution pattern showed IC50 values against colon carcinoma cell lines ranging from 294 to >500 µM, with halogen-bearing analogs generally outperforming methoxy-substituted counterparts in enzyme inhibition assays [2]. The target compound's unique combination of a 4-bromophenyl N3-substituent (electron-withdrawing, halogen-bonding competent) with a 3-methylbenzyl thioether at C2 (meta-methyl positional isomer) creates a substitution pattern that is not duplicated by any commercially available analog. Substituting a chlorophenyl, methoxyphenyl, or 4-methylbenzylthio analog risks altering target binding, selectivity, and the compound's reactivity profile as a synthetic intermediate [1][2].

Quantitative Differentiation Evidence: 3-(4-Bromophenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one vs. Closest Analogs


Regioisomeric Differentiation: 3-Methylbenzyl Thioether vs. 4-Methylbenzyl Thioether Positional Isomers

The target compound bears a 3-methylbenzyl thioether at the C2 position, whereas the closest commercially available regioisomer, 3-(4-Bromophenyl)-2-[(4-methylbenzyl)sulfanyl]quinazolin-4(3H)-one (CAS 22312-42-1), carries the methyl group at the para position of the benzyl ring [1]. In quinazolinone SAR studies, the position of substituents on the benzylthio moiety has been shown to critically influence biological activity. For example, in a series of 2-(benzylthio)-3-arylquinazolin-4(3H)-ones, shifting substituent positions on the benzyl ring altered cytotoxic IC50 values by over 1.5-fold against HCT-116 colon cancer cells [2]. The meta-methyl substitution in the target compound produces a distinct steric and electronic environment at the thioether terminus compared to the para-methyl analog, which can affect target protein binding pocket complementarity and metabolic stability [3].

Medicinal Chemistry Structure-Activity Relationship Quinazolinone SAR

Halogen-Dependent Differentiation: 4-Bromophenyl vs. 4-Chlorophenyl N3 Substituent

The target compound incorporates a 4-bromophenyl group at N3, whereas the commercially available analog 3-(4-Chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone (CAS 477333-05-4) substitutes chlorine for bromine . Halogen identity at the 4-position of the N3-phenyl ring influences both electronic properties and halogen bonding potential. In quinazolinone SAR literature, bromine-substituted derivatives have demonstrated enhanced target binding compared to chlorine analogs due to stronger halogen bonding (σ-hole magnitude: Br > Cl) and increased polarizability [1]. Computationally, the target compound exhibits a higher XLogP3 (5.9) versus the estimated value for the chloro analog (~5.3), indicating increased lipophilicity that may affect membrane permeability and protein binding [2]. The bromine atom also provides a synthetic handle for downstream derivatization via cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) that is more reactive than the corresponding chloro substituent [3].

Halogen Bonding Medicinal Chemistry Quinazolinone SAR

Electronic Character Differentiation: Electron-Withdrawing Bromophenyl vs. Electron-Donating Methoxyphenyl at N3

The target compound's 4-bromophenyl N3 substituent is electron-withdrawing (Hammett σp = +0.23 for Br), while the commercially available analog 3-(4-Methoxyphenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one (CAS 763136-92-1) bears an electron-donating 4-methoxy group (σp = -0.27) [1]. A 2021 SAR study on 2,3-disubstituted quinazolinones (Q1–Q8) established that the electronic nature of substituents is a primary driver of biological activity: derivatives Q5–Q8 bearing electron-donating groups were the most potent antioxidants (DPPH IC50 0.165–0.191 mM vs. 0.245 mM for BHT control), while derivatives with electron-withdrawing groups showed selective cytotoxicity toward Caki-1 renal carcinoma cells over normal TH-1 cells [2]. The bromophenyl-bearing target compound is therefore expected to exhibit a distinct activity profile from the methoxyphenyl analog, with a bias toward cytotoxic rather than antioxidant effects based on class-level SAR trends [2].

Quinazolinone SAR Electronic Effects Cytotoxicity

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area vs. Closest Analogs

Computed physicochemical parameters differentiate the target compound from its closest analogs. The target compound has a computed XLogP3 of 5.9 and a topological polar surface area (TPSA) of 58 Ų, while the 4-ethoxy analog 3-(4-Ethoxyphenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one (CAS 573930-30-0) is predicted to have lower lipophilicity (XLogP3 ~4.9) due to the polar ethoxy oxygen, and the 4-methoxy analog (CAS 763136-92-1) is predicted at XLogP3 ~4.7 [1]. These differences in lipophilicity affect predicted membrane permeability, plasma protein binding, and metabolic clearance. In the 2,3-disubstituted quinazolinone class, a QSAR analysis correlated lipophilicity (logP) with cytotoxicity against cancer cell lines, with higher logP generally associated with increased cellular uptake but also potentially higher non-specific binding [2]. The target compound's higher XLogP3 (5.9) places it near the upper bound of typical drug-like space (Lipinski Rule of Five: logP ≤5), making it suitable for applications where enhanced membrane partitioning is desired [1].

Drug-likeness Physicochemical Profiling ADMET Prediction

Synthetic Utility Differentiation: Bromine as a Versatile Cross-Coupling Handle vs. Non-Halogenated Analogs

The 4-bromophenyl substituent in the target compound serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck), enabling late-stage diversification to generate focused libraries [1]. In contrast, the 4-methoxyphenyl analog (CAS 763136-92-1) and 4-ethoxyphenyl analog (CAS 573930-30-0) lack this reactive handle and require de novo synthesis for each derivative . Among halogenated quinazolinones, the C-Br bond offers an optimal balance of stability during storage and reactivity under catalytic conditions: aryl bromides undergo oxidative addition to Pd(0) more readily than aryl chlorides but are more stable than aryl iodides, providing greater synthetic versatility [1][2]. The target compound's 3-methylbenzyl thioether is also chemically orthogonal to the bromophenyl group, allowing sequential functionalization strategies [1].

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Recommended Application Scenarios for 3-(4-Bromophenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one Based on Verified Differentiation Evidence


Medicinal Chemistry SAR Exploration of 2,3-Disubstituted Quinazolinone Kinase or Enzyme Inhibitors

The target compound's unique combination of a 4-bromophenyl N3 substituent (electron-withdrawing, halogen-bonding competent) and a 3-methylbenzyl C2 thioether (meta-methyl positional isomer) makes it a valuable probe for mapping steric and electronic requirements in quinazolinone-binding targets. As demonstrated in the 2021 SAR study by Hricovíniová et al., substitution pattern is the primary determinant of biological activity in this class, and the meta-methyl thioether represents an underexplored region of chemical space relative to the more common para-methyl analogs [1]. For teams screening against kinase panels, brominated quinazolinones have demonstrated enhanced binding to EGFR and VEGFR-2 in related chemotypes [2].

Late-Stage Diversification Scaffold for Parallel Library Synthesis

The 4-bromophenyl group provides a universal cross-coupling handle compatible with Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling rapid generation of focused libraries from a single precursor [3]. This is a practical advantage over non-halogenated analogs (CAS 763136-92-1, 573930-30-0) that require de novo synthesis for each N3-aryl variant. The orthogonal reactivity of the C2 thioether and C3 bromophenyl groups permits sequential functionalization strategies. Sigma-Aldrich's AldrichCPR listing confirms commercial availability for discovery research .

Cell-Based Phenotypic Screening Requiring Balanced Lipophilicity for Membrane Permeability

With a computed XLogP3 of 5.9 and TPSA of 58 Ų, the target compound occupies a physicochemical space associated with efficient passive membrane permeability while remaining near the upper boundary of drug-like property space [4]. In the quinazolinone class, higher lipophilicity has been correlated with increased cellular uptake and cytotoxicity in cancer cell line panels. This makes the compound suitable for phenotypic screening in intracellular target engagement assays where membrane penetration is a prerequisite for activity [1].

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